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Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the

characterization of 4-phenylpyridazine (CAS No. 92184-43-5). While public, experimentally

verified spectra for this specific isomer are not widely available, this document leverages

fundamental spectroscopic principles and comparative data from the parent pyridazine

heterocycle to present a robust, predictive analysis. It is intended for researchers, chemists,

and drug development professionals who require a detailed understanding of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of

this compound. The guide emphasizes the "why" behind the spectral patterns, offering insights

into how the electronic and structural features of the molecule manifest in each analytical

technique.

Introduction: The Significance of the Pyridazine
Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen

atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique
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electronic properties, hydrogen bonding capabilities, and rigid structure make it a valuable

component in the design of bioactive molecules and functional organic materials. The

introduction of a phenyl substituent at the 4-position creates 4-phenylpyridazine, a molecule

with distinct steric and electronic characteristics that influence its chemical reactivity and

biological interactions.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques

such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for

unambiguous identification and characterization. This guide will walk through the expected

spectroscopic signature of 4-phenylpyridazine, providing a foundational dataset for any

researcher working with this or related compounds.

Experimental Methodologies & Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following

outlines the methodologies upon which the subsequent predictive analysis is based.

Standard Operating Procedure: Sample Preparation
NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte (4-phenylpyridazine) in

~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent

is critical to avoid large solvent signals in the ¹H NMR spectrum. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00

ppm).

IR Spectroscopy: For a solid sample, prepare a KBr (potassium bromide) pellet by finely

grinding ~1-2 mg of the analyte with ~100 mg of dry KBr powder and pressing the mixture

into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small

amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry: For Electron Ionization (EI-MS), dissolve a sub-milligram quantity of the

sample in a volatile organic solvent (e.g., methanol or dichloromethane). The solution is then

introduced into the instrument, where the solvent is removed before the analyte is vaporized

and ionized.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-phenylpyridazine is expected to show distinct signals for the three

protons on the pyridazine ring and the five protons on the phenyl ring. The adjacent nitrogen

atoms in the pyridazine ring create a unique electronic environment, strongly influencing the

chemical shifts of the ring protons.

Pyridazine Protons: The protons on the pyridazine ring (H-3, H-5, and H-6) are expected to

be the most downfield-shifted signals in the spectrum, likely appearing above 8.0 ppm. This

is due to the deshielding effect of the electronegative nitrogen atoms.

H-3 and H-6: These protons are alpha to a nitrogen atom and are expected to be the most

deshielded. H-6 will likely appear as a doublet, coupled to H-5. H-3 will appear as a singlet

or a narrow doublet, depending on the coupling to H-5. Based on data for the parent

pyridazine, these signals would be anticipated in the δ 9.0 - 9.4 ppm range.[1]

H-5: This proton is beta to the nitrogen atoms and coupled to H-6, appearing as a doublet

of doublets. It will be slightly upfield from H-3 and H-6, likely in the δ 7.7 - 8.0 ppm range.

Phenyl Protons: The five protons of the phenyl group will appear as a more complex set of

multiplets in the typical aromatic region.

Ortho-protons (H-2', H-6'): These two equivalent protons will likely appear as a doublet or

multiplet around δ 7.6 - 7.8 ppm.

Meta/Para-protons (H-3', H-4', H-5'): These three protons will produce a complex multiplet,

likely overlapping, in the range of δ 7.4 - 7.6 ppm.

Predicted ¹³C NMR Spectrum
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Due to the molecule's asymmetry, all 10 carbon atoms in 4-phenylpyridazine are chemically

non-equivalent and should produce 10 distinct signals in the broadband proton-decoupled ¹³C

NMR spectrum.

Pyridazine Carbons: The carbons of the pyridazine ring are significantly influenced by the

adjacent nitrogen atoms.

C-3 and C-6: These carbons, being directly bonded to nitrogen, are expected to be the

most downfield among the heterocyclic carbons, likely appearing in the δ 150 - 155 ppm

range. The parent pyridazine shows its alpha carbons at approximately 150.5 ppm.[1]

C-4 and C-5: The carbon bearing the phenyl group (C-4) is a quaternary carbon and will

likely have a weak intensity signal. C-5 is a methine carbon. These are expected in the δ

125 - 140 ppm range.

Phenyl Carbons: The signals for the phenyl group carbons will appear in the aromatic region.

C-1' (ipso-carbon): The quaternary carbon attached to the pyridazine ring is expected

around δ 135 - 138 ppm.

C-2'/C-6', C-3'/C-5', C-4': These protonated carbons will appear in the typical aromatic

region of δ 127 - 130 ppm.

Predicted ¹H NMR Data (CDCl₃) Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment

9.2 - 9.4 (d) H-6

9.1 - 9.3 (s) H-3

7.8 - 8.0 (dd) H-5

7.6 - 7.8 (m) H-2', H-6'

7.4 - 7.6 (m) H-3', H-4', H-5'

Infrared (IR) Spectroscopy Analysis
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The IR spectrum provides critical information about the functional groups present in a molecule.

For 4-phenylpyridazine, the key absorptions will relate to its aromatic nature.

C-H Stretching (Aromatic): Sharp, medium-intensity bands are expected just above 3000

cm⁻¹ (typically 3030 - 3100 cm⁻¹), corresponding to the stretching vibrations of the C-H

bonds on both the pyridazine and phenyl rings.

C=C and C=N Stretching (Ring Vibrations): The fingerprint region will be characterized by

several sharp bands of variable intensity between 1400 and 1600 cm⁻¹. These correspond to

the stretching vibrations of the C=C and C=N bonds within the two aromatic rings. A

particularly strong band around 1580-1600 cm⁻¹ is characteristic of aromatic ring systems.

C-H Out-of-Plane Bending: Strong intensity bands between 690 and 900 cm⁻¹ are indicative

of the substitution pattern on the aromatic rings. A strong band around 750-770 cm⁻¹ would

be expected from the monosubstituted phenyl ring.

| Predicted IR Data (KBr Pellet) | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | Intensity | |

3030 - 3100 | Aromatic C-H Stretch | Medium | | 1580 - 1600 | Aromatic Ring (C=C, C=N)

Stretch | Strong | | 1400 - 1550 | Aromatic Ring (C=C, C=N) Stretch | Medium-Strong | | 750 -

770 | C-H Out-of-Plane Bend (Monosubst. Phenyl) | Strong | | 690 - 730 | C-H Out-of-Plane

Bend | Strong |

Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound

and offers structural clues based on its fragmentation pattern. The presence of nitrogen often

directs fragmentation pathways.

Molecular Ion (M⁺): The molecular formula of 4-phenylpyridazine is C₁₀H₈N₂. The exact

mass is 156.0688 g/mol . The EI-MS spectrum is expected to show a strong molecular ion

peak at m/z = 156. According to the Nitrogen Rule, a molecule with an even number of

nitrogen atoms will have an even nominal molecular weight, which is consistent.

Predicted Fragmentation Pathway: Aromatic systems are relatively stable, leading to a

prominent molecular ion peak. However, the pyridazine ring can undergo characteristic

fragmentation.
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Loss of N₂: The most characteristic fragmentation for the pyridazine core is the retro-Diels-

Alder reaction, leading to the expulsion of a stable nitrogen molecule (N₂), which has a

mass of 28 Da. This would result in a significant fragment ion at m/z = 128.[2]

Loss of HCN: Subsequent fragmentation of the remaining hydrocarbon fragment could

involve the loss of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-

containing heterocycles, leading to a peak at m/z = 101.

Phenyl Cation: A fragment corresponding to the phenyl cation at m/z = 77 is also possible.

C₁₀H₈N₂⁺˙
(m/z = 156)

Molecular Ion

C₈H₈⁺˙
(m/z = 128)

- N₂

C₆H₅⁺

(m/z = 77)

- C₄H₃N₂˙

C₇H₇⁺

(m/z = 101)

- HCN

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway for 4-phenylpyridazine.

Integrated Spectroscopic Workflow and Conclusion
The true power of spectroscopic characterization lies in the integration of multiple techniques.

The process of identifying an unknown sample, such as one synthesized in a research lab,

follows a logical workflow.
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Synthesis & Purification

Spectroscopic Analysis Data Interpretation & Confirmation
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Caption: Integrated workflow for spectroscopic structure elucidation.

In conclusion, while direct experimental spectra for 4-phenylpyridazine are elusive in public

databases, a robust and reliable spectroscopic profile can be predicted based on fundamental

principles and data from analogous structures. The combination of NMR, IR, and MS analyses

provides a self-validating system. The predicted molecular weight from MS, the aromatic

functional groups from IR, and the specific carbon-hydrogen framework from NMR would

collectively and unequivocally confirm the structure and purity of 4-phenylpyridazine, enabling

further research and development with confidence.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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